molecular formula C22H27N5O B12303125 N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12303125
M. Wt: 377.5 g/mol
InChI Key: WGPJQOGQDROQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Metoquizine undergoes various chemical reactions, including:

Scientific Research Applications

Metoquizine has a wide range of applications in scientific research:

Mechanism of Action

Metoquizine exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors. It binds competitively to these receptors, preventing acetylcholine from exerting its effects. This leads to a decrease in gastric acid secretion, which is beneficial in the treatment of ulcers . The primary molecular targets are the muscarinic acetylcholine receptors (CHRM), specifically subtypes M1 to M5 .

Comparison with Similar Compounds

Metoquizine is similar to other anticholinergic compounds such as atropine, scopolamine, and meclizine. it is unique in its specific binding affinity and selectivity for muscarinic receptors, which makes it particularly effective in treating ulcers . Other similar compounds include:

Metoquizine’s unique properties and applications make it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)

InChI Key

WGPJQOGQDROQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C

Origin of Product

United States

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